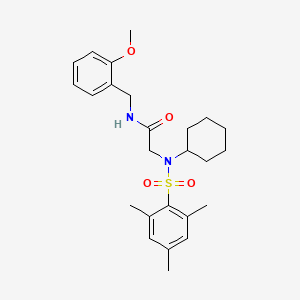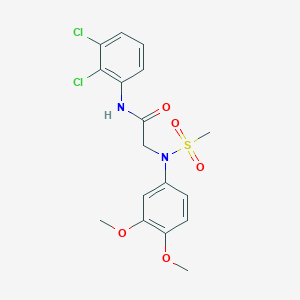![molecular formula C18H20Cl2N2O2S B4849748 1-(2,6-dichlorobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B4849748.png)
1-(2,6-dichlorobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine
Descripción general
Descripción
1-(2,6-dichlorobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine, also known as DMPS, is a piperazine derivative that has been extensively studied for its potential applications in scientific research. DMPS is a white crystalline powder that is soluble in water and organic solvents and has a molecular weight of 422.89 g/mol.
Mecanismo De Acción
The mechanism of action of 1-(2,6-dichlorobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine is not fully understood, but it is believed to involve the modulation of neurotransmitter activity in the brain. 1-(2,6-dichlorobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine has been shown to increase the release of dopamine and serotonin in the brain, which may contribute to its antidepressant and anxiolytic effects. 1-(2,6-dichlorobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine has also been shown to inhibit the reuptake of norepinephrine, which may contribute to its potential as a treatment for Parkinson's disease.
Biochemical and Physiological Effects
1-(2,6-dichlorobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine has been shown to have a number of biochemical and physiological effects. In addition to its effects on neurotransmitter activity, 1-(2,6-dichlorobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine has been shown to modulate the activity of ion channels in the brain, including voltage-gated calcium channels and nicotinic acetylcholine receptors. 1-(2,6-dichlorobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its potential as a treatment for neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-(2,6-dichlorobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine for lab experiments is its high purity and high yield synthesis. 1-(2,6-dichlorobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine is also relatively stable and has a long shelf life, making it a cost-effective compound for research purposes. However, there are also some limitations to the use of 1-(2,6-dichlorobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine in lab experiments. For example, 1-(2,6-dichlorobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine has a relatively low solubility in water, which may limit its use in certain experimental protocols. Additionally, the mechanism of action of 1-(2,6-dichlorobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine is not fully understood, which may limit its use in certain areas of research.
Direcciones Futuras
There are a number of future directions for research on 1-(2,6-dichlorobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine. One area of research is in the development of new treatments for neurodegenerative diseases such as Parkinson's disease. 1-(2,6-dichlorobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine has been shown to have potential as a treatment for Parkinson's disease, but more research is needed to fully understand its mechanism of action and to optimize its therapeutic potential. Another area of research is in the development of new antidepressant and anxiolytic agents. 1-(2,6-dichlorobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine has shown promise in these areas, but more research is needed to fully understand its potential as a treatment for mood disorders. Finally, research is needed to better understand the biochemical and physiological effects of 1-(2,6-dichlorobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine, which may lead to the development of new treatments for a wide range of neurological and psychiatric disorders.
Conclusion
In conclusion, 1-(2,6-dichlorobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine, or 1-(2,6-dichlorobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine, is a piperazine derivative that has been extensively studied for its potential applications in scientific research. 1-(2,6-dichlorobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine has been shown to modulate the activity of neurotransmitters, ion channels, and oxidative stress pathways in the brain, and has potential as a treatment for a wide range of neurological and psychiatric disorders. Further research is needed to fully understand the mechanism of action of 1-(2,6-dichlorobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine and to optimize its therapeutic potential.
Aplicaciones Científicas De Investigación
1-(2,6-dichlorobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine has been extensively studied for its potential applications in scientific research. One of the main areas of research has been in the field of neuroscience, where 1-(2,6-dichlorobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine has been shown to modulate the activity of neurotransmitters such as dopamine, serotonin, and norepinephrine. 1-(2,6-dichlorobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine has also been studied for its potential as an antidepressant and anxiolytic agent, as well as its potential as a treatment for Parkinson's disease.
Propiedades
IUPAC Name |
1-[(2,6-dichlorophenyl)methyl]-4-(4-methylphenyl)sulfonylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20Cl2N2O2S/c1-14-5-7-15(8-6-14)25(23,24)22-11-9-21(10-12-22)13-16-17(19)3-2-4-18(16)20/h2-8H,9-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRRVMZBNAHRZIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=C(C=CC=C3Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20Cl2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-benzyl-5-{[(2-furylmethyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4849667.png)

![2-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4849684.png)
![4-[5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-hydroxyphenyl)butanamide](/img/structure/B4849697.png)
![3-{2-methoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-6-methyl[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B4849700.png)
![N-(3,5-dimethylphenyl)-2-({5-[(4-fluorophenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4849701.png)



![3-{3-[(4-bromobenzyl)oxy]phenyl}-2-(4-nitrophenyl)acrylonitrile](/img/structure/B4849731.png)
![4-{[5-(4-methoxyphenyl)-3-isoxazolyl]carbonyl}morpholine](/img/structure/B4849737.png)
![methyl 4-ethyl-5-methyl-2-({[(2-thienylmethyl)amino]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B4849743.png)
![tert-butyl 2-({[2-(trifluoromethyl)phenyl]amino}carbonyl)hydrazinecarboxylate](/img/structure/B4849746.png)
![1-[(2-methylphenyl)acetyl]-1H-pyrazole](/img/structure/B4849751.png)